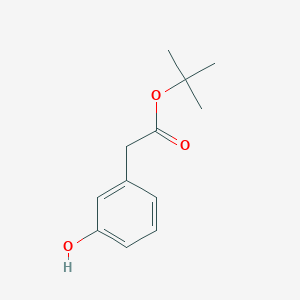

Tert-butyl 2-(3-hydroxyphenyl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(3-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATJQJBKBKEGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification

This method is one of the most straightforward approaches for synthesizing tert-butyl 2-(3-hydroxyphenyl)acetate.

- Reagents : Tert-butyl alcohol and 3-hydroxyphenylacetic acid.

- Catalyst : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

- Reaction Conditions : The reaction typically occurs under reflux conditions to facilitate the esterification process.

- Mix tert-butyl alcohol and 3-hydroxyphenylacetic acid in a round-bottom flask.

- Add a few drops of concentrated sulfuric acid as a catalyst.

- Heat the mixture under reflux for several hours.

- After completion, neutralize the mixture and extract the product using an organic solvent such as ethyl acetate.

Acylation Reactions

Another effective method involves using acyl chlorides or anhydrides, which can enhance yield and purity.

- Reagents : Acetic anhydride or tert-butyl acetate.

- Catalyst : Base catalysts like triethylamine can be employed to neutralize hydrogen chloride produced during the reaction.

- Combine acetic anhydride with tert-butyl alcohol in a flask.

- Add triethylamine to the mixture to capture HCl.

- Introduce 3-hydroxyphenol gradually while stirring.

- Allow the reaction to proceed at room temperature or slightly elevated temperatures.

- Purify the resulting ester through chromatography.

Transesterification

Transesterification is another viable approach, especially when starting from a different ester.

- Reagents : An existing ester (e.g., methyl ester of 3-hydroxyphenylacetic acid) and tert-butyl alcohol.

- Catalyst : Acid or base catalysts can be used depending on the specific reaction conditions.

- Mix the starting ester with tert-butyl alcohol in a flask.

- Add a catalyst (either acidic or basic).

- Heat under reflux for several hours to promote exchange.

- Isolate and purify the product using standard extraction techniques.

Yield and Purity Considerations

The efficiency of these preparation methods can vary significantly based on factors such as:

- Reaction Time : Longer reaction times may improve yield but could also lead to side reactions.

- Temperature Control : Maintaining optimal temperatures is crucial for minimizing by-products.

- Purification Techniques : Techniques like silica gel chromatography or recrystallization can enhance product purity.

Summary Table of Preparation Methods

| Method | Reagents | Catalyst | Typical Yield |

|---|---|---|---|

| Direct Esterification | Tert-butyl alcohol, 3-hydroxyphenylacetic acid | Sulfuric acid | Moderate |

| Acylation | Acetic anhydride, tert-butyl alcohol | Triethylamine | High |

| Transesterification | Methyl ester, tert-butyl alcohol | Acid/base catalyst | Variable |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: 3-oxo-phenylacetic acid tert-butyl ester.

Reduction: 2-(3-hydroxyphenyl)ethanol.

Substitution: 3-alkoxyphenylacetic acid tert-butyl ester.

Scientific Research Applications

Tert-butyl 2-(3-hydroxyphenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-hydroxyphenyl)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Positional Isomers: Hydroxyphenyl Derivatives

The position of the hydroxyl group on the phenyl ring significantly impacts chemical and biological properties.

Key Insight : Meta-substituted derivatives like this compound often exhibit enhanced bioactivity compared to para- or ortho-isomers due to optimal steric and electronic configurations .

Halogen-Substituted Analogs

Halogen substituents influence reactivity and pharmacokinetics.

| Compound Name | Substituent | Key Differences | Reference |

|---|---|---|---|

| tert-Butyl 2-(3-fluorophenyl)acetate | Fluorine (3-) | Fluorine’s electronegativity enhances hydrogen bonding, improving target selectivity . | |

| (2-Iodophenyl)acetic acid tert-butyl ester | Iodine (2-) | Iodine’s large atomic radius increases steric hindrance, reducing metabolic stability . | |

| Tert-butyl 2-(6-bromo-2-oxo-1,2-dihydroquinolin-1-yl)acetate | Bromine (quinoline core) | Bromine facilitates nucleophilic substitution, enabling structural diversification . |

Key Insight : Fluorinated analogs are preferred for targeted therapies due to improved binding affinity, while brominated/iodinated derivatives are more reactive but less stable .

Amino-Substituted Derivatives

Amino group position alters biological mechanisms.

Key Insight: Meta-amino derivatives generally exhibit higher solubility and bioavailability compared to ortho-substituted analogs .

Core Structure Variations

Modifications to the core scaffold lead to divergent applications.

Key Insight : Quinazoline and benzothiazole derivatives are prioritized in drug discovery for their target specificity, while pyridine-based compounds excel in CNS-targeted therapies .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 222.27 | 2.8 | 0.45 |

| tert-Butyl 2-(3-fluorophenyl)acetate | 224.25 | 3.1 | 0.32 |

| Tert-butyl 2-(2-aminophenyl)acetate | 223.27 | 1.9 | 1.20 |

Biological Activity

Tert-butyl 2-(3-hydroxyphenyl)acetate (TBHPA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, metabolic pathways, and relevant case studies.

TBHPA is an ester derived from 3-hydroxyphenylacetic acid and tert-butyl alcohol. Its primary biochemical activity stems from its ability to interact with various enzymes and proteins. Notably, TBHPA undergoes hydrolysis by esterases, producing 3-hydroxyphenylacetic acid and tert-butyl alcohol. This hydrolysis is significant as it releases active metabolites that can participate in various metabolic pathways.

Table 1: Hydrolysis Products of TBHPA

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C12H16O3 | Precursor for bioactive metabolites |

| 3-Hydroxyphenylacetic acid | C9H10O3 | Antioxidant, anti-inflammatory effects |

| Tert-butyl alcohol | C4H10O | Solvent, potential metabolic effects |

Cellular Effects

TBHPA influences several cellular processes. Research indicates that it modulates oxidative stress responses by affecting the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response elements. This modulation enhances cellular resistance to oxidative stress by altering gene expression related to antioxidant defenses.

Moreover, TBHPA has been shown to impact mitochondrial function and the levels of reactive oxygen species (ROS), which are crucial in various signaling pathways related to cell survival and apoptosis.

Metabolic Pathways

Upon hydrolysis, the resultant 3-hydroxyphenylacetic acid can enter several metabolic pathways, including the citric acid cycle. The interaction with cytochrome P450 enzymes also facilitates its oxidation and transformation into various metabolites that can influence metabolic flux within cells.

Case Studies

- Antioxidant Activity : A study demonstrated that TBHPA exhibits significant antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cellular models. This activity was linked to its ability to enhance Nrf2-mediated gene expression related to antioxidant enzymes.

- Anti-inflammatory Effects : In a carrageenan-induced edema model in rats, TBHPA showed promising results in reducing inflammation. The compound was administered prior to carrageenan injection, resulting in a significant decrease in paw edema compared to control groups. The percent inhibition of edema was calculated based on the difference in paw volume measurements before and after treatment .

Table 2: Anti-inflammatory Effects of TBHPA

| Treatment Group | Initial Volume (mL) | Volume After Carrageenan (mL) | Delta Edema (mL) | Percent Inhibition (%) |

|---|---|---|---|---|

| Control | 5.0 | 7.5 | 2.5 | - |

| TBHPA (50 mg/kg) | 5.0 | 6.0 | 1.0 | 60 |

Q & A

Basic: What are the recommended methods for synthesizing tert-butyl 2-(3-hydroxyphenyl)acetate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves esterification or coupling reactions. A common approach is the reaction of 3-hydroxyphenylacetic acid with tert-butyl alcohol using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions . Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) significantly impact yield. For example, highlights that optimizing stoichiometry (e.g., 1.2 equivalents of tert-butyl chloroacetate) and reaction time (overnight stirring) can achieve yields exceeding 70% . Catalytic DMAP (4-dimethylaminopyridine) may enhance reaction efficiency by reducing side reactions .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- PPE: Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved P95 masks) is required if dust or aerosols form .

- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks .

- Storage: Store in airtight containers at <28°C, away from oxidizing agents .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can researchers resolve discrepancies in reported yields for esterification reactions involving tert-butyl protecting groups?

Answer:

Contradictions often arise from variations in:

- Reagent Purity: Impurities in starting materials (e.g., residual water) can reduce yields. Use anhydrous solvents and freshly distilled reagents .

- Catalyst Efficiency: Compare DMAP vs. no catalyst conditions; shows DMAP improves yields by 15–20% .

- Workup Procedures: Incomplete extraction or improper quenching (e.g., using NaHCO₃ vs. HCl) may lead to losses. Validate via TLC or HPLC monitoring .

Advanced: What strategies are effective in enhancing the stability of tert-butyl esters under varying pH conditions during synthesis?

Answer:

- Acidic Conditions: Avoid prolonged exposure to strong acids (e.g., TFA), which hydrolyze tert-butyl esters. Use milder acids (e.g., acetic acid) for deprotection .

- Basic Conditions: Stabilize esters by maintaining pH <10. Buffered systems (e.g., phosphate buffer) can mitigate alkaline hydrolysis .

- Temperature Control: Conduct reactions at 0–4°C to slow degradation kinetics .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

- NMR: ¹H NMR shows characteristic peaks: δ 1.4 ppm (tert-butyl C(CH₃)₃), δ 3.6 ppm (acetate CH₂), and δ 6.7–7.2 ppm (aromatic protons) .

- Mass Spectrometry: ESI-MS confirms molecular ion [M+H]⁺ at m/z 237 (C₁₃H₁₆O₄) .

- IR: Strong C=O stretching at ~1740 cm⁻¹ (ester) and O-H stretch at ~3400 cm⁻¹ (phenolic -OH) .

Advanced: How does the presence of electron-withdrawing groups on the phenyl ring affect the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Electron-withdrawing groups (e.g., -NO₂, -Br) at the para position increase electrophilicity of the acetate carbonyl, accelerating nucleophilic attack. For example, demonstrates that bromine substitution enhances reactivity in SN2 reactions with amines, achieving 85% yield vs. 60% for unsubstituted analogs . However, steric hindrance from bulky substituents (e.g., -SO₃H) may offset this effect .

Basic: What are the key structural analogs of this compound, and how do their functional groups influence physicochemical properties?

Answer:

| Compound | Key Features | Impact on Properties |

|---|---|---|

| Methyl 2-(3-hydroxyphenyl)acetate | Methyl ester instead of tert-butyl | Lower solubility in organic solvents |

| Ethyl 2-(4-formylphenoxy)acetate | Ethyl ester + aldehyde group | Higher reactivity in cross-coupling |

| tert-Butyl 2-(4-bromophenoxy)acetate | Bromine substitution | Enhanced electrophilicity for Suzuki reactions |

Advanced: What computational methods are employed to predict the binding affinity of this compound derivatives to biological targets?

Answer:

- Molecular Docking: Software like AutoDock Vina models interactions with enzyme active sites (e.g., COX-2 for anti-inflammatory activity). Focus on hydrogen bonding with phenolic -OH and steric fit of the tert-butyl group .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends .

- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.